2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 894054-98-9
VCID: VC7034478
InChI: InChI=1S/C17H11BrN4OS2/c18-12-5-3-11(4-6-12)13-7-8-16-19-20-17(22(16)21-13)25-10-14(23)15-2-1-9-24-15/h1-9H,10H2
SMILES: C1=CSC(=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br
Molecular Formula: C17H11BrN4OS2
Molecular Weight: 431.33

2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone

CAS No.: 894054-98-9

Cat. No.: VC7034478

Molecular Formula: C17H11BrN4OS2

Molecular Weight: 431.33

* For research use only. Not for human or veterinary use.

2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(thiophen-2-yl)ethanone - 894054-98-9

Specification

CAS No. 894054-98-9
Molecular Formula C17H11BrN4OS2
Molecular Weight 431.33
IUPAC Name 2-[[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone
Standard InChI InChI=1S/C17H11BrN4OS2/c18-12-5-3-11(4-6-12)13-7-8-16-19-20-17(22(16)21-13)25-10-14(23)15-2-1-9-24-15/h1-9H,10H2
Standard InChI Key RQLFFNOTJDSSDR-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[[6-(4-bromophenyl)-[1, triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone, reflects its three key structural domains:

  • A triazolo[4,3-b]pyridazine core, comprising a pyridazine ring fused with a 1,2,4-triazole moiety.

  • A 4-bromophenyl group at position 6 of the pyridazine ring, introducing steric bulk and electron-withdrawing characteristics.

  • A thioether bridge linking the triazole nitrogen to a thiophen-2-yl ethanone substituent, which contributes π-conjugation and potential hydrogen-bonding interactions.

The SMILES notation (C1=CSC(=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br) and InChIKey (RQLFFNOTJDSSDR-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features.

Analytical Characterization

Key spectral data for structural confirmation include:

  • ¹H NMR: Signals for the thiophene protons (δ 7.2–7.8 ppm), pyridazine aromatic protons (δ 8.1–8.5 ppm), and the ethanone carbonyl (δ 2.6 ppm).

  • MS (ESI+): Molecular ion peak at m/z 432.1 ([M+H]⁺) with isotopic pattern characteristic of bromine.

  • IR Spectroscopy: Stretching vibrations for C=O (1690 cm⁻¹), C-Br (580 cm⁻¹), and C=S (710 cm⁻¹) .

Biological Activity and Mechanistic Hypotheses

Triazole-Based Pharmacophores

The 1,2,4-triazole moiety is a privileged structure in drug design, implicated in:

  • Kinase inhibition through ATP-binding site competition .

  • Antiviral activity via protease or polymerase interference .

  • Anticancer effects by inducing apoptosis or cell-cycle arrest .

The thiophene-ethanone group may enhance target binding through hydrophobic interactions or allosteric modulation.

Structural Analogues and Activity Trends

CompoundSubstituentsReported Activity
6-(4-Chlorophenyl)pyridazin-3(2H)-oneCl instead of BrAnticonvulsant
1-(4-Bromophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanonePhenyltriazoleAntibacterial
Triazolo[4,3-b]pyridazine-3-thiolsFree thiol groupROS scavenging

The bromine atom in the target compound may enhance bioavailability compared to chlorine analogues, as seen in other halogenated pharmaceuticals .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

  • ADMET Profiling: Evaluate solubility, metabolic stability, and cytotoxicity in vitro.

  • Target Identification: Screen against kinase libraries or viral proteases using molecular docking.

  • Structure-Activity Relationships: Synthesize derivatives with varied substituents (e.g., F, CF₃) to refine potency.

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